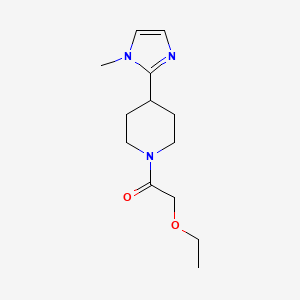

![molecular formula C16H15N3O2S B5524599 2-{2-[(苯甲胺基)碳硫羰基]碳酰肼基}苯甲酸](/img/structure/B5524599.png)

2-{2-[(苯甲胺基)碳硫羰基]碳酰肼基}苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The study of benzoic acid derivatives, including those with complex substituents, is crucial in understanding their molecular structures, synthesis pathways, and properties. These compounds are of significant interest due to their varied applications in material science, pharmaceuticals, and chemical synthesis.

Synthesis Analysis

Synthesis pathways for benzoic acid derivatives often involve condensation reactions, such as those reported by Kudyakova et al. (2009), where ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates were condensed with 2-aminobenzoic acid to produce new O,N,O-tridentate ligands (Kudyakova et al., 2009).

Molecular Structure Analysis

Molecular structures of benzoic acid and its derivatives have been determined using techniques like electron diffraction, as shown by Aarset et al. (2006), providing detailed insights into conformers and the effects of internal hydrogen bonding (Aarset et al., 2006).

Chemical Reactions and Properties

Complexing abilities and reactions with metals to form complexes are key characteristics of some benzoic acid derivatives. For instance, reactions of 2-hydroxy-benzoic acid derivatives with Ru(II) were explored by Chitrapriya et al. (2011), highlighting their DNA binding capabilities and suggesting potential biomedical applications (Chitrapriya et al., 2011).

Physical Properties Analysis

The physical properties, such as crystal structure and non-covalent interactions of benzoic acid derivatives, significantly influence their chemical behavior and application potential. Asegbeloyin et al. (2019) discussed the crystal structure and molecular docking studies of certain benzoic acid derivatives, revealing their antibiotic potency (Asegbeloyin et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical groups and potential for forming various derivatives, are critical. The work by Chen et al. (2002) on the synthesis of 2-(N-phenylamino)benzoic acids illustrates the exploration of new synthetic methods and the impact of different experimental conditions on the reaction outcome (Chen et al., 2002).

科学研究应用

钯催化的羧化

一种利用钯催化将二氧化碳直接插入芳基卤化物的新型方案为苯甲酸的合成(包括与本化合物相似的衍生物)提供了一种毒性较小的选择。这种方法以其温和的条件和对多种官能团的耐受性而著称 (A. Correa, R. Martín, 2009).

食品和添加剂中的苯甲酸

苯甲酸衍生物广泛存在于食品和添加剂中,用作抗菌和抗真菌防腐剂。这篇综述重点介绍了它们的出现、用途、暴露及其影响引发的争议,间接涉及消费者产品中苯甲酸衍生物的更广泛应用和注意事项 (A. D. del Olmo, J. Calzada, M. Nuñez, 2017).

苯并噻吩的区域选择性合成

苯并噻吩的合成与本化合物具有结构相似性,突出了利用特定衍生物进行高效分子构建的潜力。这项研究展示了一种 C3 功能化的苯并噻吩方法,表明在药物化学中的应用 (Harry J. Shrives 等,2017).

缓蚀

苯并噻唑衍生物因其对钢的缓蚀作用而受到研究,表明类似化合物在保护金属免受腐蚀方面的潜在工业应用 (胡志勇等,2016).

二苯并噻吩的生物降解

通过 Kodama 途径对二苯并噻吩生物降解的研究将苯并噻吩衍生物鉴定为中间体。这项研究表明,类似化合物在污染物的降解中具有环境和生物技术相关性 (D. Bressler, P. Fedorak, 2001).

属性

IUPAC Name |

2-[(E)-(benzylcarbamothioylhydrazinylidene)methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-15(21)14-9-5-4-8-13(14)11-18-19-16(22)17-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,20,21)(H2,17,19,22)/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQYMTQAOQXQMR-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)NN=CC2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=S)N/N=C/C2=CC=CC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658083 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![6-(3-chlorobenzyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524572.png)

amine hydrochloride](/img/structure/B5524574.png)

![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)

![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)